![molecular formula C8H11NO B085402 2-(Pyridin-3-yl)propan-2-ol CAS No. 15031-77-3](/img/structure/B85402.png)
2-(Pyridin-3-yl)propan-2-ol
Overview
Description
2-(Pyridin-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H11NO. It has a molecular weight of 137.18 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-(Pyridin-3-yl)propan-2-ol is 1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(Pyridin-3-yl)propan-2-ol is a solid . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications
Proteomics Research
2-(Pyridin-3-yl)propan-2-ol: is utilized in proteomics research due to its molecular properties. It serves as a specialty product in the study of protein structures and functions, particularly in the identification and quantification of proteins, and the analysis of their modifications and interactions .
Anti-Fibrosis Drug Development
This compound has been incorporated into the synthesis of novel pyrimidine derivatives, which exhibit anti-fibrotic activities. These derivatives have shown promise in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Corrosion Inhibition
In materials science, 2-(Pyridin-3-yl)propan-2-ol derivatives have been studied for their effectiveness as corrosion inhibitors. These compounds can provide a high efficiency rate at low concentrations, making them valuable in protecting metals and alloys from corrosion .
Catalysis in Oxygen Evolution
The compound has been screened with manganese complexes for its role in catalytic oxygen evolution. Its highly donating pyridine alkoxide moieties make it suitable for use in catalysis, particularly in the context of renewable energy technologies where oxygen evolution is a critical process .
Pharmaceutical Research
In pharmaceutical research, the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of synthesized compounds containing 2-(Pyridin-3-yl)propan-2-ol are analyzed to identify safe and promising drug candidates. This early-stage research is crucial to avoid drug development failures .
Antibacterial Applications
The antibacterial activity of compounds derived from 2-(Pyridin-3-yl)propan-2-ol has been studied, showing inhibition against bacteria such as E.coli and Bacillus spp. This highlights its potential use in developing new antibacterial agents .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
It is known that pyridine derivatives have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
It is known that pyridine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Result of Action
It is known that pyridine derivatives can exhibit a wide range of pharmacological activities .
properties
IUPAC Name |
2-pyridin-3-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTIJLGACUHBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443923 | |
Record name | 2-(Pyridin-3-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)propan-2-ol | |
CAS RN |
15031-77-3 | |
Record name | 2-(Pyridin-3-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Pyridin-3-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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